molecular formula C17H11Cl2N5 B12469257 N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12469257
M. Wt: 356.2 g/mol
InChI Key: QUIQRPRTUXCJEH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a 3,4-dichlorophenyl group attached, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichloroaniline with 1-phenyl-3-methyl-1H-pyrazol-5-amine in the presence of a suitable cyclizing agent. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols; in solvents such as DMF or dichloromethane (DCM).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chloro substituents.

Scientific Research Applications

N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine: Similar structure with a thieno[2,3-d]pyrimidine core instead of a pyrazolo[3,4-d]pyrimidine core.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents and biological activities.

    Cyclopropyl-{4-[5-(3,4-dichlorophenyl)-2-[(1-methyl)-piperidin]-4-yl-3-propyl-3H-imidazol-4-yl]-pyrimidin-2-yl}amine: A compound with a similar phenyl and dichlorophenyl substitution but different core structure.

The uniqueness of this compound lies in its specific pyrazolo[3,4-d]pyrimidine core and the combination of phenyl and 3,4-dichlorophenyl groups, which contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C17H11Cl2N5

Molecular Weight

356.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C17H11Cl2N5/c18-14-7-6-11(8-15(14)19)23-16-13-9-22-24(17(13)21-10-20-16)12-4-2-1-3-5-12/h1-10H,(H,20,21,23)

InChI Key

QUIQRPRTUXCJEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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